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Compound of Interest

Compound Name: 3',5'-Dimethoxyacetophenone

Cat. No.: B1266429 Get Quote

For researchers, scientists, and drug development professionals, establishing robust analytical

standards is a cornerstone of reliable and reproducible results. This guide provides a

comprehensive comparison of analytical methodologies for 3',5'-Dimethoxyacetophenone, a

key chemical intermediate. By examining its physicochemical properties and spectroscopic

data alongside those of its structural isomers, 3',4'-Dimethoxyacetophenone and 2',4'-

Dimethoxyacetophenone, this document offers a framework for developing and validating

analytical methods for quality control and research applications.

Physicochemical Properties: A Comparative
Overview
A foundational step in establishing an analytical standard is the characterization of the

compound's physicochemical properties. These parameters are critical for identification and for

developing appropriate analytical methods. The properties of 3',5'-Dimethoxyacetophenone
and its common isomers are summarized below.
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Property
3',5'-
Dimethoxyacetoph
enone

3',4'-
Dimethoxyacetoph
enone

2',4'-
Dimethoxyacetoph
enone

CAS Number 39151-19-4 1131-62-0 829-20-9[1]

Molecular Formula C₁₀H₁₂O₃ C₁₀H₁₂O₃ C₁₀H₁₂O₃[1]

Molecular Weight 180.20 g/mol 180.20 g/mol 180.20 g/mol [1]

Appearance
White crystalline

solid[2]

White to pale yellow

solid

White to off-white

crystalline powder

Melting Point 40-41 °C[2] 49-51 °C 37-42 °C

Boiling Point 290 °C[2] 286-288 °C 288 °C

Solubility Insoluble in water[2] Soluble in hot water

Soluble in

Dichloromethane,

Ethyl Acetate,

Methanol

Spectroscopic Analysis: Fingerprinting the
Molecules
Spectroscopic techniques provide a detailed "fingerprint" of a molecule, enabling its

unambiguous identification and structural elucidation. The primary methods employed are

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopy:
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Compound ¹H NMR Data (δ, ppm)

3',5'-Dimethoxyacetophenone
7.08 (d, J=2.3 Hz, 2H), 6.65 (t, J=2.3 Hz, 1H),

3.83 (s, 6H), 2.57 (s, 3H)[3]

3',4'-Dimethoxyacetophenone

7.58 (dd, J=8.6, 2.0 Hz, 1H), 7.53 (d, J=2.0 Hz,

1H), 6.89 (d, J=8.6 Hz, 1H), 3.95 (s, 3H), 3.94

(s, 3H), 2.57 (s, 3H)[4]

2',4'-Dimethoxyacetophenone

7.75 (d, J=8.7 Hz, 1H), 6.52 (dd, J=8.7, 2.3 Hz,

1H), 6.43 (d, J=2.3 Hz, 1H), 3.88 (s, 3H), 3.84

(s, 3H), 2.58 (s, 3H)

¹³C NMR Spectroscopy:

Compound ¹³C NMR Data (δ, ppm)

3',5'-Dimethoxyacetophenone

Predicted: 197.8 (C=O), 160.9 (C-O), 139.0 (C),

105.9 (CH), 104.9 (CH), 55.6 (OCH₃), 26.7

(CH₃)

3',4'-Dimethoxyacetophenone
196.7, 153.3, 149.0, 130.5, 123.2, 110.1, 110.0,

56.0, 55.9, 26.1

2',4'-Dimethoxyacetophenone
197.9, 164.8, 161.2, 133.0, 119.8, 105.4, 98.2,

55.8, 55.5, 31.6

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.
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Compound Key IR Absorptions (cm⁻¹)

3',5'-Dimethoxyacetophenone

~1680 (C=O stretch), ~1600, ~1460 (C=C

aromatic stretch), ~1200 (C-O stretch), ~2950

(C-H stretch)

3',4'-Dimethoxyacetophenone
1670 (C=O stretch), 1585, 1515 (C=C aromatic

stretch), 1265 (C-O stretch), 2960 (C-H stretch)

2',4'-Dimethoxyacetophenone
1665 (C=O stretch), 1605, 1575 (C=C aromatic

stretch), 1260 (C-O stretch), 2970 (C-H stretch)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is useful for confirming its identity and structure.

Compound Key Mass Fragments (m/z)

3',5'-Dimethoxyacetophenone
Predicted: 180 (M+), 165 ([M-CH₃]⁺), 137 ([M-

CH₃CO]⁺)

3',4'-Dimethoxyacetophenone 180 (M+), 165 ([M-CH₃]⁺), 137 ([M-CH₃CO]⁺)

2',4'-Dimethoxyacetophenone 180 (M+), 165 ([M-CH₃]⁺), 137 ([M-CH₃CO]⁺)

Chromatographic Methods for Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass

Spectrometry (GC-MS) are the most common techniques for the quantitative analysis of

acetophenone derivatives.

High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying compounds in a mixture. A

validated HPLC method ensures accuracy, precision, and reliability of the results.

Experimental Protocol: HPLC Method for Dimethoxyacetophenone Isomers
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Instrumentation: A standard HPLC system equipped with a UV detector.

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly

used for the separation of acetophenone isomers.

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The ratio can be

optimized to achieve the best separation. For example, a starting point could be a 60:40 (v/v)

mixture of acetonitrile and water. The addition of a small amount of acid, such as 0.1% formic

acid, can improve peak shape.

Flow Rate: A typical flow rate is 1.0 mL/min.

Detection Wavelength: The UV detection wavelength should be set at the maximum

absorbance of the analytes, which is typically around 270 nm for dimethoxyacetophenones.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a

known concentration. The solution should be filtered through a 0.45 µm filter before injection.

Standard Preparation: Prepare a stock solution of the 3',5'-Dimethoxyacetophenone
reference standard in the mobile phase. From this stock solution, prepare a series of

calibration standards at different concentrations to establish a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas

chromatography with the detection power of mass spectrometry, providing high sensitivity and

selectivity.

Experimental Protocol: GC-MS Method for 3',5'-Dimethoxyacetophenone

Instrumentation: A GC system coupled to a mass spectrometer.

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column

(e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of these

compounds.

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
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Injector Temperature: A typical injector temperature is 250 °C.

Oven Temperature Program: A temperature gradient is often used to ensure good

separation. For example, the oven temperature could start at 100 °C, hold for 1 minute, then

ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometer Settings:

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

Scan Range: A mass-to-charge ratio (m/z) scan range of 40-300 is appropriate to capture

the molecular ion and key fragments.

Sample Preparation: Dissolve the sample in a volatile organic solvent such as ethyl acetate

or dichloromethane.

Standard Preparation: Prepare a stock solution of the 3',5'-Dimethoxyacetophenone
reference standard in the same solvent as the sample. Prepare a series of calibration

standards for quantitative analysis.

Workflow for Establishing an Analytical Standard
The process of establishing a new analytical standard involves a series of logical steps to

ensure the identity, purity, and strength of the material.
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Workflow for Establishing an Analytical Standard

Characterization

Method Development & Validation

Standard Finalization

Obtain Candidate Material

Physicochemical Characterization
(m.p., b.p., solubility)

Initial Analysis

Spectroscopic Identification
(NMR, IR, MS)

Structural Confirmation

Develop Quantitative Method
(e.g., HPLC, GC-MS)

Basis for Quantification

Method Validation
(Linearity, Precision, Accuracy, etc.)

Ensuring Reliability

Purity Assessment

Using Validated Method

Assign Purity Value

Based on Data

Prepare Certificate of Analysis

Documentation

Click to download full resolution via product page

A logical workflow for establishing a new analytical standard.
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Signaling Pathways and Logical Relationships
In the context of drug development, understanding how a compound interacts with biological

systems is crucial. While 3',5'-Dimethoxyacetophenone is primarily a chemical intermediate,

its structural analogs have shown biological activity. For instance, some acetophenone

derivatives are known to interact with various signaling pathways. The diagram below illustrates

a generalized signaling pathway that could be modulated by such compounds.
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Generalized Cell Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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